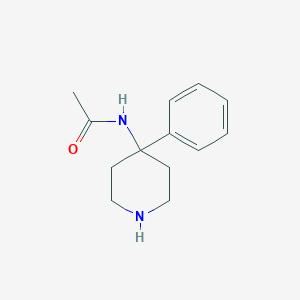

N-(4-Phenylpiperidin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)15-13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWVTFKEQVIXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579133 | |

| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146396-04-5 | |

| Record name | N-(4-Phenyl-4-piperidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146396-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(4-phenyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-Phenylpiperidin-4-yl)acetamide

Introduction: The Significance of the 4-Amino-4-phenylpiperidine Scaffold

The 4-amino-4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its rigid framework allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. The title compound, N-(4-Phenylpiperidin-4-yl)acetamide, is a key derivative within this class, often serving as a crucial intermediate or a reference compound in the development of analgesics, receptor modulators, and other therapeutics. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most logically and efficiently approached via a two-stage process. The initial stage involves the construction of the core intermediate, 4-amino-4-phenylpiperidine. The subsequent and final stage is the selective N-acetylation of this primary amine to yield the desired product. This strategy ensures a high-yielding and clean conversion.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Precursor, 4-Amino-4-phenylpiperidine

The synthesis of the crucial precursor, 4-amino-4-phenylpiperidine, can be achieved through a multi-step process starting from a protected 4-piperidone. A robust method is detailed in patent literature, which involves a Strecker-type reaction followed by a Grignard reaction and subsequent deprotection.[1]

Causality Behind Experimental Choices:

-

N-Protection: The piperidine nitrogen is protected (e.g., as a benzyl group) to prevent its interference in the subsequent Grignard reaction. The benzyl group is a common choice as it is stable under the reaction conditions and can be readily removed by catalytic hydrogenation.[1]

-

Strecker-type Synthesis: The reaction of the protected piperidone with an alkali metal cyanide and an amine forms an α-aminonitrile. This is a classic and efficient method for introducing an amino and a cyano group at the same carbon atom.[1]

-

Grignard Reaction: The addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the nitrile group of the aminonitrile, followed by hydrolysis, constructs the desired 4-phenyl-4-amino functionality.[1]

-

Deprotection: The final step in the precursor synthesis is the removal of the N-protecting group, typically via catalytic hydrogenation, to yield the free primary amine of 4-amino-4-phenylpiperidine.[1]

Stage 2: N-Acetylation of 4-Amino-4-phenylpiperidine

The final step in the synthesis is the selective N-acetylation of the primary amino group of 4-amino-4-phenylpiperidine. This is a standard transformation in organic synthesis, and several effective methods are available. A highly reliable and widely used method involves the use of acetic anhydride in the presence of a base such as pyridine.[2][3]

Caption: Experimental workflow for the N-acetylation step.

Causality Behind Experimental Choices:

-

Acetylating Agent: Acetic anhydride is an excellent choice for this transformation. It is a strong acetylating agent, and the byproduct, acetic acid, is easily removed during the work-up.[4]

-

Solvent and Base: Pyridine serves a dual role as both the solvent and a base. As a base, it neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.[2][3]

-

Temperature Control: The initial addition of acetic anhydride is performed at 0 °C to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for a sufficient duration to ensure complete conversion.[2]

-

Work-up and Purification: The work-up procedure is designed to remove the pyridine and any remaining reagents. An aqueous wash with a mild acid (like dilute HCl) will protonate and remove the pyridine, while a subsequent wash with a mild base (like saturated sodium bicarbonate solution) will remove any remaining acetic acid. The final product can then be purified by recrystallization or column chromatography to achieve high purity.[2]

Detailed Experimental Protocol: N-Acetylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-4-phenylpiperidine (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of amine).

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acetic anhydride (1.1-1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Solvent Removal: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol. The solvent is then removed under reduced pressure. Co-evaporate with toluene to remove residual pyridine.[3]

-

Aqueous Work-up: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Amino-4-phenylpiperidine | 176.26 | 1.0 |

| Acetic Anhydride | 102.09 | 1.1 - 1.2 |

| Pyridine | 79.10 | Solvent/Base |

| This compound | 218.30 | - |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the protons of the piperidine ring, and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the amide carbonyl carbon (typically in the range of 168-172 ppm), along with signals for the carbons of the piperidine and phenyl rings, and the acetyl methyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (218.30 g/mol ).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established and reliable chemical transformations. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently and efficiently produce this valuable compound in high yield and purity. This guide provides the necessary framework for the successful synthesis and characterization of this compound, empowering further research and development in the field of medicinal chemistry.

References

- Kulkarni, M. V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.

-

PubChem. (n.d.). N-(1-pentan-3-yl-4-phenylpiperidin-4-yl)acetamide. Retrieved from [Link]

-

Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. Retrieved from [Link]

-

Tandoğan, M., et al. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

- Guery, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S.

- Sonesson, C., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520.

- Mahyavanshi, J., et al. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).

-

SpectraBase. (n.d.). N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

- Ciriminna, R., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 596.

- Royal Society of Chemistry. (n.d.).

- Defense Technical Information Center. (n.d.). Piperidine Synthesis.

- Pohland, A. (1959). 4-phenylpiperidines and their preparation. U.S.

-

Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Phenyl-N-(1-phenylpiperidin-4-yl)acetamide. Retrieved from [Link]

- NIST. (n.d.). Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. In NIST Chemistry WebBook.

-

PubChem. (n.d.). N-(4-Piperidinyl)phenylacetamide. Retrieved from [Link]

- Wang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2649.

- Chen, Z., et al. (2004). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5269-5273.

- de la Torre, A., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 16(44), 8414-8428.

- Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700.4), 8700.

Sources

- 1. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Phenylpiperidin-4-yl)acetamide: Properties, Synthesis, and Analytical Characterization

Disclaimer: Direct experimental data for N-(4-Phenylpiperidin-4-yl)acetamide is limited in publicly available scientific literature. This guide has been compiled by synthesizing information from established chemical principles and data on its immediate precursors and closely related, well-characterized analogues. The protocols and predicted data herein are intended to provide a robust framework for researchers and drug development professionals.

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of analgesics and neuropharmacology.[1][2] Its rigid structure allows for precise orientation of functional groups, making it an ideal template for designing ligands that target specific receptors. This compound, a derivative of this core, introduces an acetamido group at the 4-position, a modification that can significantly influence its pharmacological profile by altering its polarity, hydrogen bonding capacity, and metabolic stability. This guide provides a comprehensive technical overview of this compound, including its inferred chemical properties, a plausible synthetic route, and predicted analytical characteristics to support its identification and characterization.

Chemical Structure and Properties

This compound, also known as 4-acetamido-4-phenylpiperidine, possesses a unique architecture with a phenyl and an acetamido group sharing the same carbon atom of the piperidine ring. This arrangement creates a quaternary center, which has significant implications for its conformational behavior and receptor interactions.

Chemical Structure

Below is a 2D representation of the this compound structure.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a likely synthetic route and should be adapted and optimized based on experimental observations.

Step 1: Synthesis of 4-Amino-4-phenylpiperidine

This key intermediate can be synthesized via a multi-step process as described in the patent literature, starting from a protected 4-piperidone. [3]

-

Protection of 4-piperidone: The nitrogen of 4-piperidone is first protected, for example, as a benzyl or Boc derivative, to prevent side reactions.

-

Formation of the aminonitrile: The protected 4-piperidone is reacted with an alkali metal cyanide (e.g., NaCN) followed by an amine to form a protected 4-amino-4-cyanopiperidine intermediate. [3]3. Grignard Reaction: The aminonitrile intermediate is then treated with a phenylmagnesium halide (e.g., phenylmagnesium bromide) to introduce the phenyl group at the 4-position, yielding the protected 4-amino-4-phenylpiperidine. [3]4. Deprotection: The protecting groups are removed, typically by catalytic hydrogenation (e.g., H₂ over Pd/C) if benzyl groups are used, to yield 4-amino-4-phenylpiperidine. [3] Step 2: Acetylation of 4-Amino-4-phenylpiperidine

-

Dissolve 4-amino-4-phenylpiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: Using silica gel with a mobile phase gradient of ethyl acetate in hexanes or methanol in DCM.

Analytical Characterization

The following section details the expected analytical data for this compound, which are crucial for its unambiguous identification and purity assessment. These predictions are based on the analysis of its functional groups and comparison with related structures.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons: Multiplet in the range of δ 7.2-7.5 ppm. - Piperidine protons: Complex multiplets between δ 1.5-3.5 ppm. - Amide NH: A broad singlet, typically downfield (δ > 7.5 ppm), which is exchangeable with D₂O. - Acetyl CH₃: A sharp singlet around δ 1.8-2.1 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals between δ 125-145 ppm. - Piperidine carbons: Signals in the aliphatic region, typically δ 30-60 ppm. - Amide carbonyl carbon: A signal around δ 170 ppm. - Acetyl methyl carbon: A signal around δ 23 ppm. |

| FT-IR (ATR) | - N-H stretch (amide): A sharp to moderately broad peak around 3300 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹. - C=O stretch (amide I): A strong, sharp peak around 1650 cm⁻¹. - N-H bend (amide II): A peak around 1550 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 219.15. - Fragmentation: Expect loss of the acetamido group or fragmentation of the piperidine ring. |

Pharmacological Context and Potential Applications

The 4-phenylpiperidine core is a well-established pharmacophore. [1]Derivatives of this structure have shown activity as:

-

Opioid Receptor Ligands: The 4-phenylpiperidine scaffold is central to the structure of pethidine (meperidine) and other synthetic opioids. [1]* Dopamine Receptor Ligands: Certain 4-phenylpiperidines have been investigated as D2 receptor ligands. [4]* CCR5 Antagonists: The 4-aminopiperidine moiety is a key building block for some CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. [5] The introduction of the acetamido group at the 4-position of the 4-phenylpiperidine ring in this compound could modulate its binding to these or other biological targets. This makes it a compound of interest for screening in various pharmacological assays, particularly those related to the central nervous system.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential in medicinal chemistry due to its structural relation to a range of bioactive molecules. While direct experimental data is sparse, this guide provides a comprehensive, inferred overview of its chemical properties, a plausible synthetic route, and expected analytical characteristics. The methodologies and data presented here offer a solid foundation for researchers to synthesize, characterize, and explore the pharmacological potential of this intriguing molecule.

References

- Method for preparing 4-amino-4-phenylpiperidines. US20040171837A1.

-

Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

-

Deng, W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3801–3804. [Link]

-

4-Phenylpiperidine. Wikipedia. [Link]

-

Portoghese, P. S. (1989). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 32(5), 1059–1066. [Link]

Sources

- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the N-(4-Phenylpiperidin-4-yl)acetamide Scaffold in CNS Drug Discovery

Executive Summary: The compound N-(4-Phenylpiperidin-4-yl)acetamide, while not an active pharmaceutical ingredient itself, represents a critical molecular scaffold in modern medicinal chemistry. Its rigid 4-phenylpiperidine core is a highly privileged structure, particularly for targeting the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers and drug development professionals on the significance of this scaffold, focusing on its paramount role in the synthesis of potent opioid receptor modulators. We will dissect the structure-activity relationships of its derivatives, detail the canonical signaling pathways they modulate, and provide robust, step-by-step experimental protocols for the characterization of novel compounds built upon this versatile framework.

The 4-Phenylpiperidine Scaffold: A Privileged Structure in CNS Drug Development

The 4-phenylpiperidine motif is a cornerstone in the design of CNS-active agents.[1][2] Its structural features, including a basic nitrogen atom and a conformationally restricted phenyl group, make it an ideal starting point for creating ligands that can cross the blood-brain barrier and interact with a variety of neurotransmitter receptors.[3] Derivatives of this core structure have led to the development of numerous clinically significant drugs, ranging from opioid analgesics like fentanyl and meperidine to antipsychotics such as haloperidol.[1][4] The this compound variant provides a specific and highly adaptable platform for further chemical elaboration, particularly in the quest for potent and selective opioid receptor ligands.[5][6]

Physicochemical Properties and Synthesis

Understanding the fundamental properties and synthesis of the core scaffold is essential for its application in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molar Mass | 218.29 g/mol |

| Appearance | White to off-white solid |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases.

Representative Synthesis of the Scaffold

The synthesis of this compound is typically achieved through multi-step processes. A common approach involves the alkylation of appropriate amine precursors.[7] While various specific methods exist, the general principle allows for the controlled construction of the core structure, ready for further derivatization.

Mechanism of Action of Key Derivatives: Opioid Receptor Modulation

The primary therapeutic relevance of the this compound scaffold lies in its use to create potent agonists and antagonists for opioid receptors, which are G-protein coupled receptors (GPCRs) central to pain modulation.[8][9][10] The three main subtypes are the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors.[10][11]

Structure-Activity Relationships (SAR)

Modifications at key positions of the this compound scaffold dramatically influence receptor affinity, selectivity, and efficacy (the ability to activate the receptor).

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. Small alkyl groups often yield potent agonists, while larger or specific aralkyl groups can confer antagonist properties or alter selectivity between receptor subtypes.[5][6][12][13]

-

Phenyl Ring Substitution: Modifications to the 4-phenyl group can enhance potency. For instance, a hydroxyl group in the meta position of the phenyl ring is a common feature in many potent opioid ligands, as it can form key hydrogen bonds within the receptor's binding pocket.[3]

-

Acetamide Group: The acetamide moiety itself can be replaced with other groups, such as propionamide, to fine-tune interactions with the receptor. This position is crucial for the high potency seen in fentanyl and its analogs.[5][6]

Signaling Pathways of Opioid Receptors

As members of the Gi/o family of GPCRs, opioid receptors, upon activation by an agonist, initiate a canonical intracellular signaling cascade.[8][9][11][14]

-

G-Protein Activation: Agonist binding induces a conformational change in the receptor, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gαi/o subunit.[14]

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[8][14]

-

Downstream Effectors:

-

Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][14][15]

-

Gβγ subunits directly modulate ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[10][14][15]

-

-

Cellular Response: The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of VGCCs reduces neurotransmitter release.[10] Together, these actions decrease neuronal excitability, producing the analgesic effects characteristic of opioids.[11]

A secondary pathway involves the recruitment of β-arrestin, which leads to receptor desensitization, internalization, and can also initiate separate signaling cascades, some of which are associated with the adverse effects of opioids.[8][11][16]

Caption: Canonical Gi/o signaling pathway following opioid receptor activation.

Experimental Workflows for Characterizing Novel Derivatives

A systematic approach is required to determine the pharmacological profile of a novel compound derived from the this compound scaffold. The workflow progresses from determining binding affinity to assessing functional activity.

Caption: High-level workflow for characterizing novel scaffold derivatives.

In Vitro Characterization Protocols

The following protocols are foundational for assessing the interaction of new chemical entities with opioid receptors.

Protocol 1: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[16][17][18][19]

-

Objective: To calculate the inhibitory constant (Ki) of a test compound for the mu-opioid receptor (MOR).

-

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[16]

-

Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its dissociation constant (Kd), typically ~0.5 nM.[15][16]

-

Test Compound: Serial dilutions of the novel this compound derivative.

-

Non-specific Binding Control: 10 µM Naloxone (a high-affinity opioid antagonist).[15][16]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[16]

-

Filtration: Whatman GF/C glass fiber filters and a cell harvester.[16]

-

Scintillation Counter.

-

-

Methodology:

-

Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, combine in a final volume of 1 mL:

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[15][16]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[16]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Protocol 2: [³⁵S]GTPγS Functional Assay

This is a functional assay that measures the direct activation of G-proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.[20][21][22] It is a powerful tool to determine a compound's potency (EC₅₀) and efficacy (Emax) and to distinguish between full agonists, partial agonists, and antagonists.[20][23]

-

Objective: To quantify the ability of a test compound to stimulate G-protein activation via the MOR.

-

Materials:

-

Receptor Source: As in Protocol 1.

-

[³⁵S]GTPγS (final concentration ~0.05 nM).

-

GDP (final concentration ~30 µM).[24]

-

Test Compound: Serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[24]

-

Basal Binding Control: Assay buffer only.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.[24]

-

-

Methodology:

-

Preparation: Thaw membranes on ice. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, combine:

-

hMOR cell membranes.

-

Assay buffer containing GDP.

-

Varying concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate for 45-60 minutes at 30°C.[24]

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters, as described in Protocol 1.

-

Counting: Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding: Stimulated Binding - Basal Binding.

-

Plot the percent stimulation over basal against the log concentration of the test compound.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal stimulation).

-

The Emax value, relative to a known full agonist, indicates the compound's efficacy. An antagonist will show no stimulation and will shift the dose-response curve of an agonist to the right.

-

Future Directions and Conclusion

The this compound scaffold remains a highly valuable and versatile platform in CNS drug discovery. While it has been instrumental in the development of potent opioid analgesics, its potential is not exhausted. Future research efforts are likely to focus on leveraging this core to design:

-

Biased Agonists: Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway, which could lead to analgesics with a reduced side-effect profile (e.g., less respiratory depression and tolerance).[16]

-

Peripherally Restricted Ligands: Modifications to the scaffold to limit blood-brain barrier penetration could yield effective treatments for peripheral pain without CNS side effects.

-

Ligands for Other CNS Targets: The 4-phenylpiperidine core is not exclusive to opioid receptors and can be adapted to target other receptors and transporters in the brain, offering opportunities in areas beyond analgesia.[1][12][13]

References

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available at: [Link]

-

Opioid receptors signaling network. PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. Available at: [Link]

-

Molecular basis of opioid receptor signaling. Cell. Available at: [Link]

-

The signal transduction pathway of opioid receptor activation involves... ResearchGate. Available at: [Link]

-

Opioid Receptors: Overview. JoVE. Available at: [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. JoVE. Available at: [Link]

-

Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers. Available at: [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available at: [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

-

Affinity Labeling Mu Opioid Receptors With Novel Radioligands. PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. Available at: [Link]

-

Phenylpiperidines. Wikipedia. Available at: [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. Available at: [Link]

-

Opioid Pharmacology. Pain Physician. Available at: [Link]

-

GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PubMed Central. Available at: [Link]

-

Structure-activity relations in analgesics based on 4-anilinopiperidine. Oxford Academic. Available at: [Link]

-

Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. PubMed. Available at: [Link]

-

Conformation activity study of 4-phenylpiperidine analgesics. ACS Publications. Available at: [Link]

-

Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL)... ResearchGate. Available at: [Link]

-

GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]

-

GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

-

Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. Available at: [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Opioid Receptors: Overview [jove.com]

- 10. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 19. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of N-(4-Phenylpiperidin-4-yl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The N-(4-Phenylpiperidin-4-yl)acetamide core is one such scaffold that has garnered significant interest. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning a spectrum from central nervous system disorders to infectious diseases. This technical guide synthesizes the current understanding of the biological activities associated with this versatile chemical motif. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a summary of known activities but also in-depth insights into the underlying structure-activity relationships and methodologies for their evaluation. Our narrative is grounded in the principles of scientific integrity, offering a causal understanding of experimental choices and a self-validating framework for the described protocols.

The this compound Core: A Structural Overview

The this compound scaffold is characterized by a central piperidine ring substituted at the 4-position with both a phenyl group and an acetamido group. This unique arrangement of lipophilic and hydrophilic moieties provides a foundation for diverse pharmacological activities. The phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, while the acetamide group offers hydrogen bonding capabilities. The piperidine ring itself, with its basic nitrogen atom, can be protonated at physiological pH, influencing solubility, membrane permeability, and receptor interactions. The inherent structural rigidity and defined stereochemistry of the piperidine ring also play a crucial role in dictating the orientation of the key pharmacophoric elements.

A Spectrum of Biological Activities: From the CNS to Antimicrobial Action

Derivatives of the this compound core have been investigated for a wide array of therapeutic applications. The following sections delve into the key biological activities reported in the literature, supported by experimental evidence.

Central Nervous System (CNS) Activity

A significant body of research has focused on the anticonvulsant potential of N-phenylacetamide derivatives incorporating a piperidine or piperazine ring. These compounds have shown efficacy in preclinical models of epilepsy, particularly in the maximal electroshock (MES) seizure test, which is considered a model for generalized tonic-clonic seizures.[1][2] The proposed mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium channels.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard preclinical assay to evaluate the anticonvulsant activity of a test compound.

Objective: To determine the ability of a compound to prevent the tonic hind limb extension phase of a seizure induced by a maximal electrical stimulus.

Materials:

-

Male Swiss mice (20-25 g)

-

Corneal electrodes

-

Electroshock apparatus

-

Test compound (e.g., a derivative of this compound)

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.

-

Dosing: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group). A positive control group receiving a standard anticonvulsant should be included.

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

-

Induction of Seizure: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. The dose of the compound that protects 50% of the animals (ED50) can be determined using probit analysis.

Derivatives of 4-phenylpiperidine have been extensively studied for their interactions with opioid and sigma receptors. Certain analogues have demonstrated high affinity and selectivity for the delta-opioid receptor, acting as full agonists.[3] Furthermore, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been identified as potent and selective sigma-1 receptor ligands.[4] The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making these compounds valuable research tools and potential therapeutic leads.

Table 1: Sigma Receptor Binding Affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives [4]

| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2/σ1) |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

Antimicrobial and Antifungal Activity

The acetamide moiety is a common feature in many antimicrobial agents. Investigations into N-phenylacetamide derivatives containing a piperidine ring have revealed promising antimicrobial and antifungal activities.[5][6] These compounds have been shown to be effective against a range of bacterial and fungal strains, with their efficacy often influenced by the nature of substituents on the aromatic rings.

Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing

This method is a widely used qualitative technique to assess the antimicrobial activity of a compound.

Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition.

Materials:

-

Bacterial or fungal strains

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Test compound solution of known concentration

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent used to dissolve the compound)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Disc Application: Aseptically place the sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

-

Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Anti-inflammatory and Analgesic Potential

The inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for managing pain and inflammation.[7] Certain 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of sEH, suggesting their potential as anti-inflammatory agents. Additionally, some piperidine derivatives have been shown to possess neuromuscular blocking action, which could contribute to analgesic effects.[8]

Anticoagulant Activity

In the realm of hematology, N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[9] Inhibition of Factor VIIa is a promising approach for the development of novel anticoagulant agents.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common approach involves the construction of the core 4-amino-4-phenylpiperidine intermediate, followed by acylation with a suitable carboxylic acid or its derivative to introduce the acetamide functionality. The synthesis of related acetamide compounds often utilizes nitration reactions on a precursor molecule.[10][11]

Diagram 1: Generalized Synthetic Scheme for this compound Derivatives

Caption: A representative synthetic pathway to this compound derivatives.

Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

Future Directions and Perspectives

The diverse biological activities exhibited by derivatives of the this compound scaffold underscore its significance as a privileged structure in drug discovery. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological targets are relevant.

Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. The broad spectrum of biological activities associated with its derivatives, including anticonvulsant, antimicrobial, anti-inflammatory, and anticoagulant effects, highlights the immense potential of this chemical class. This technical guide provides a foundational understanding of the current state of research, offering valuable insights and methodologies to guide future drug discovery and development efforts centered on this privileged structural motif.

References

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

-

Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2446-2460. [Link]

-

Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

-

Azayez, M., et al. (2025). Reactivity Study, NCI-RDG Analysis, Molecular Docking and ADMET Investigation of N-(4-Acetyl-5-(4-(nitro)phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-phenyl Acetamide. ResearchGate. [Link]

-

Chumpradit, S., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633-2641. [Link]

-

Papatriantafyllopoulou, C., et al. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Polyhedron, 151, 381-387. [Link]

-

Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 811-818. [Link]

-

Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5396. [Link]

-

Jayadevappa, H. P., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196. [Link]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]

-

Wankhede, S. B., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s238-s247. [Link]

-

Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 240-246. [Link]

-

Sbrini, S., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3329. [Link]

-

Yeh, J. Z., et al. (1976). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 198(3), 705-716. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. jcbsc.org [jcbsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(4-Phenylpiperidin-4-yl)acetamide Derivatives and Analogs: From Synthesis to Therapeutic Potential

Abstract

The N-(4-phenylpiperidin-4-yl)acetamide scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a foundational core for a diverse array of pharmacologically active agents. These compounds and their analogs have demonstrated significant modulation of key central nervous system (CNS) targets, most notably the sigma (σ) and opioid receptors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules. We will explore the causal relationships behind synthetic strategies, delve into the nuances of receptor interactions, and present detailed experimental protocols to enable the practical application of this knowledge in a research and development setting.

Introduction: The Significance of the 4-Phenylpiperidine Core

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to introduce a basic nitrogen atom, which is often crucial for receptor binding, while maintaining favorable pharmacokinetic properties.[1] The addition of a phenyl group at the 4-position creates a rigid, lipophilic anchor that can engage in hydrophobic and π-stacking interactions within receptor binding pockets. The acetamide moiety extending from the 4-amino position provides a versatile handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

This guide will focus primarily on two major classes of therapeutic targets for this compound derivatives: sigma receptors and opioid receptors. Understanding the synthesis and SAR of these compounds is critical for the rational design of novel therapeutics with improved efficacy and reduced side effects for a range of disorders, including pain, neurodegenerative diseases, and psychiatric conditions.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives can be approached through several established routes. The choice of a particular synthetic pathway is often dictated by the desired substitutions on the piperidine nitrogen, the phenyl ring, and the acetamide group.

General Synthetic Workflow

A common and versatile approach to the synthesis of the core scaffold involves a multi-step sequence, which is amenable to the generation of diverse analog libraries.

Caption: A generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide

This protocol provides a step-by-step method for the synthesis of a representative compound of this class.

Materials:

-

4-amino-4-phenylpiperidine

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step 1: Acetylation of 4-amino-4-phenylpiperidine

-

To a solution of 4-amino-4-phenylpiperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: N-Benzylation of this compound

-

Dissolve the crude product from Step 1 (1.0 eq) in anhydrous ACN.

-

Add potassium carbonate (2.0 eq) followed by benzyl bromide (1.2 eq).

-

Heat the mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired structure.

Structure-Activity Relationships (SAR): Tuning for Target Selectivity

The pharmacological activity of this compound derivatives can be significantly altered by modifying three key regions of the molecule: the piperidine nitrogen substituent (R¹), the phenyl ring at the 4-position (R²), and the acetamide group (R³).

Modulation of Sigma (σ) Receptor Affinity

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperone proteins involved in a variety of cellular functions and are implicated in several CNS disorders.[2]

Key SAR Insights for σ₁ Receptor Ligands:

-

Piperidine Nitrogen (R¹): A benzyl group is often optimal for high σ₁ affinity. Substitution on the aromatic ring of the benzyl group can modulate affinity and selectivity.[3]

-

Phenylacetamide Phenyl Ring (R²):

-

Substitution at the 3-position of the phenylacetamide aromatic ring generally leads to higher affinity for both σ₁ and σ₂ receptors compared to substitutions at the 2- or 4-positions.[4]

-

Halogen substitutions can increase affinity for σ₂ receptors while maintaining σ₁ affinity.[4]

-

Electron-donating groups like -OH or -OCH₃ tend to result in moderate σ₁ affinity and reduced σ₂ affinity.[4]

-

-

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring of the phenylacetamide moiety with thiophene, naphthyl, or indole rings has been shown to have no significant effect on σ₁ receptor affinity. However, replacement with imidazole or pyridyl rings leads to a substantial loss in affinity.[3]

| Compound | R¹ (Piperidine-N) | R² (Phenylacetamide) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |

| 1 | Benzyl | Unsubstituted | 3.90 | 240 | 61.5 |

| 2 | Benzyl | 2-Fluoro | 3.56 | 667 | 187.4 |

| 3 | Benzyl | 3-Chloro | 1.20 | 150 | 125 |

| 4 | Benzyl | 4-Nitro | 2.50 | 120 | 48 |

| 5 | Benzyl | 3-Methoxy | 10.5 | >1000 | >95 |

Table 1: Representative SAR data for N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives at sigma receptors. Data compiled from multiple sources.[3][4]

Modulation of Opioid Receptor Affinity

Derivatives of the this compound scaffold are also well-known for their potent activity as opioid receptor modulators, particularly as agonists at the mu (µ) and delta (δ) opioid receptors. These compounds form the basis of many potent analgesics.[5][6]

Key SAR Insights for Opioid Receptor Agonists:

-

Piperidine Nitrogen (R¹): The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor activity. Small alkyl groups or phenethyl groups are common in potent µ-opioid agonists.

-

4-Phenyl Ring (R²): The presence of the 4-phenyl group is crucial for potent analgesic activity.

-

Acetamide Group (R³): Modification of the acetamide group, for example, by replacing the acetyl with a propionyl group, can significantly impact potency.

| Compound | R¹ (Piperidine-N) | R² (4-position) | R³ (N-acyl) | µ-Opioid Receptor Activity |

| Fentanyl Analog | Phenethyl | Phenyl | Propanamide | Potent Agonist |

| Loperamide Analog | Varies | 4-Chlorophenyl | Butanamide | Peripherally Restricted Agonist |

Table 2: General SAR trends for opioid receptor activity.

Pharmacological Properties and Mechanism of Action

Sigma Receptor Modulation

As intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane (MAM), σ₁ receptors modulate a variety of signaling pathways.[7] Ligands for the σ₁ receptor can act as either agonists or antagonists, leading to distinct downstream effects.

Caption: Simplified signaling pathway of σ₁ receptor activation by an agonist.

Activation of σ₁ receptors by agonists, such as certain this compound derivatives, can lead to the dissociation of the receptor from the binding immunoglobulin protein (BiP), allowing it to interact with and modulate the activity of various client proteins, including ion channels and other receptors.[7] This modulation of cellular signaling is thought to underlie the neuroprotective and cognitive-enhancing effects observed with σ₁ receptor agonists.

Opioid Receptor Modulation

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia.[8]

Caption: Mechanism of action of a µ-opioid receptor agonist.

Agonism at the µ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the inhibition of voltage-gated calcium channels.[8] This results in a reduction in the release of nociceptive neurotransmitters, thereby producing analgesia.

Therapeutic Applications and Future Directions

The diverse pharmacology of this compound derivatives has led to their investigation for a wide range of therapeutic applications.

-

Analgesia: Potent µ-opioid agonists based on this scaffold are widely used for the management of acute and chronic pain.[9] A key area of current research is the development of peripherally restricted opioid agonists to provide pain relief without the central side effects of traditional opioids, such as respiratory depression and addiction.[10]

-

Neurodegenerative Diseases: The neuroprotective properties of σ₁ receptor agonists make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.[2] Several σ₁ receptor modulators are currently in clinical trials for these indications.[11][12]

-

Anticonvulsants: Certain analogs have shown efficacy in animal models of epilepsy, suggesting a potential role in the treatment of seizure disorders.[4]

-

Antimicrobial Agents: Some derivatives have demonstrated in vitro antibacterial and antifungal activity, indicating a potential for development as novel anti-infective agents.[1]

Future Directions:

The rational design of new this compound derivatives will continue to be a fruitful area of research. Key future directions include:

-

Development of biased agonists: Designing ligands that preferentially activate certain downstream signaling pathways of a receptor (e.g., G-protein signaling over β-arrestin recruitment for opioid receptors) could lead to drugs with improved safety profiles.

-

Multi-target ligands: Given the activity of this scaffold at multiple receptors, there is potential to design single molecules that modulate multiple targets for the treatment of complex diseases.

-

Pharmacokinetic optimization: Further studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these compounds will be crucial for their successful clinical development.[13]

Conclusion

The this compound core is a remarkably versatile scaffold that has yielded a wealth of pharmacologically active compounds. A deep understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action of these derivatives is essential for the continued development of novel and improved therapeutics. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers and drug development professionals to further explore the potential of this important class of molecules.

References

-

Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). Frontiers in Pharmacology. [Link]

-

Peripheral opioid receptor agonists for analgesia: A comprehensive review. (2018). Journal of Opioid Management. [Link]

-

Allosteric Modulators of Sigma-1 Receptor: A Review. (2019). Frontiers in Pharmacology. [Link]

-

Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. [Link]

-

Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017). Bio-Rad. [Link]

-

Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. (2020). Proceedings of the National Academy of Sciences. [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience. [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]

-

Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. (2020). Frontiers in Neuroscience. [Link]

-

Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (1998). Journal of Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000). Journal of Medicinal Chemistry. [Link]

-

N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (1992). Journal of Medicinal Chemistry. [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012). Molecules. [Link]

-

Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. (2001). Journal of Medicinal Chemistry. [Link]

-

Scheme 1. Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) … (2019). ResearchGate. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal. [Link]

-

QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. (2020). Molecules. [Link]

-

N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide. (2024). PubChem. [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022). Molecules. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Anesthesiology and Pain Medicine. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Pharmaceutical and Biosciences Journal. [Link]

-

Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. (2012). Current Drug Discovery Technologies. [Link]

-

Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Abzena. [Link]

-

Synthesis and SAR of Novel, Non-MPEP Chemotype mGluR5 NAMs Identified by Functional HTS. (2008). ACS Medicinal Chemistry Letters. [Link]

-

Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. (2018). Acta Pharmaceutica Sinica B. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research. [Link]

-

Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Translational Medicine. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Will peripherally restricted kappa-opioid receptor agonists (pKORAs) relieve pain with less opioid adverse effects and abuse potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]

- 11. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

N-(4-Phenylpiperidin-4-yl)acetamide: A Technical Guide for the Research Professional

Abstract

This technical guide provides a comprehensive overview of N-(4-Phenylpiperidin-4-yl)acetamide, a research chemical situated within the broader class of 4-phenylpiperidine derivatives. This class is of significant interest in medicinal chemistry and pharmacology due to its members exhibiting a wide range of biological activities, including opioid receptor modulation and central nervous system effects. This document details the synthetic pathways, physicochemical properties, potential pharmacological activities, and essential analytical methodologies for this compound. Furthermore, it addresses the critical safety and handling considerations, as well as the complex legal and regulatory landscape surrounding this and structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel bioactive molecules.

Introduction and Chemical Identity